3-Methyl-N-phenethyl-1H-pyrazolo[3,4-b]quinolin-4-amine hydrochloride
Description
3-Methyl-N-phenethyl-1H-pyrazolo[3,4-b]quinolin-4-amine hydrochloride is a heterocyclic compound featuring a pyrazolo[3,4-b]quinoline core. The structure includes a methyl group at position 3, a phenethylamine substituent at position 4, and a hydrochloride salt, which enhances solubility and stability for pharmacological applications.
Properties
CAS No. |
882864-73-5 |
|---|---|
Molecular Formula |
C19H19ClN4 |
Molecular Weight |
338.8 g/mol |
IUPAC Name |
3-methyl-N-(2-phenylethyl)-2H-pyrazolo[3,4-b]quinolin-4-amine;hydrochloride |
InChI |
InChI=1S/C19H18N4.ClH/c1-13-17-18(20-12-11-14-7-3-2-4-8-14)15-9-5-6-10-16(15)21-19(17)23-22-13;/h2-10H,11-12H2,1H3,(H2,20,21,22,23);1H |
InChI Key |
WBLRKFPJIJAEEL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=C3C=CC=CC3=NC2=NN1)NCCC4=CC=CC=C4.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-N-phenethyl-1H-pyrazolo[3,4-b]quinolin-4-amine hydrochloride typically involves the condensation of 5-aminopyrazoles with α-oxoketene dithioacetals under acidic conditions. This reaction is catalyzed by trifluoracetic acid, leading to the formation of the pyrazoloquinoline core . The reaction mixture is then poured into cold water to precipitate the product, which is filtered, washed, and recrystallized from aqueous methanol .
Industrial Production Methods
Industrial production of this compound may involve multicomponent reactions and the use of solid acid catalysts like amorphous carbon-supported sulfonic acid. These methods offer advantages such as operational simplicity, room temperature conditions, and high yields .
Chemical Reactions Analysis
Types of Reactions
3-Methyl-N-phenethyl-1H-pyrazolo[3,4-b]quinolin-4-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate.
Reduction: Reduction reactions typically involve reagents like sodium borohydride.
Substitution: Common substitution reactions include nucleophilic substitution using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol.
Major Products
Oxidation: Formation of quinoline derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted pyrazoloquinolines.
Scientific Research Applications
Anticancer Properties
Research has demonstrated that 3-Methyl-N-phenethyl-1H-pyrazolo[3,4-b]quinolin-4-amine hydrochloride exhibits significant cytotoxic effects on various cancer cell lines. For example:
- Induction of Apoptosis : The compound has been shown to trigger apoptotic pathways in human solid tumor cells, with effective concentrations (EC50) ranging from 30 to 700 nM depending on the specific cell line tested .
- Cell Growth Inhibition : In vitro studies reveal that this compound can inhibit cell growth effectively, with GI50 values reported between 16 and 42 nM for certain derivatives .
Neuroprotective Effects
Some derivatives of pyrazolo[3,4-b]quinoline compounds have been investigated for neuroprotective effects, particularly in models of neurodegenerative diseases such as Parkinson's disease. These compounds may act as dopamine agonists, potentially offering therapeutic benefits by modulating dopaminergic signaling pathways .
Cancer Treatment
A notable study involved the evaluation of various N-phenyl-1H-pyrazolo[3,4-b]quinolin-4-amines against a range of cancer cell lines. The findings suggested that specific structural modifications could enhance their efficacy as anticancer agents. For instance, one derivative demonstrated an EC50 value of approximately 30 nM against breast cancer cells, indicating strong potential for clinical application in oncology .
Neurodegenerative Disease Models
In animal models simulating Parkinson's disease, compounds related to this compound showed promise in alleviating symptoms by enhancing dopamine release and protecting neuronal integrity. These findings support further investigation into their use as neuroprotective agents in clinical settings .
Summary Table of Applications
| Application Area | Description | Key Findings |
|---|---|---|
| Anticancer Therapy | Induces apoptosis in cancer cells | EC50 values: 30 - 700 nM |
| Cell Growth Inhibition | Inhibits proliferation of various cancer cell lines | GI50 values: 16 - 42 nM |
| Neuroprotection | Potential therapeutic effects in neurodegenerative diseases | Enhances dopamine signaling |
Mechanism of Action
The compound exerts its effects by interacting with specific molecular targets and pathways. For instance, it inhibits tropomyosin receptor kinases by binding to their active sites, thereby preventing the phosphorylation and activation of downstream signaling pathways involved in cell proliferation and survival .
Comparison with Similar Compounds
3-(4-Chlorophenyl)-4-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridin-6(7H)-one
N4-Isobutylquinoline-3,4-diamine Hydrochloride (CAS: 935521-01-0)
- Structural Differences: Features a quinoline core with an isobutyl substituent at N4 instead of the phenethyl group in the target compound.
Heterocyclic Analogues with Fused Ring Systems
Pyrrolo[3,4-b]pyridine Hydrochlorides (e.g., CAS: 2055840-67-8)
Dipyrido[3,4-b;3’,4’-e]-1,4-dithiin Derivatives
- Structural Differences : Contains a dithiin ring fused with pyridine units, differing significantly in electronic properties.
- Characterization : X-ray crystallography using synchrotron radiation confirmed structural details, a method applicable to the target compound for resolving complex crystallographic challenges .
Comparative Data Table
Research Findings and Implications
- Synthesis: The target compound’s synthesis likely parallels methods used for pyrazolo[3,4-b]pyridinones (e.g., acetic acid reflux), though optimization for quinoline systems may be required .
- Pharmacological Potential: Hydrochloride salts of heterocycles like moxifloxacin (a fluoroquinolone antibiotic) demonstrate enhanced bioavailability , suggesting similar advantages for the target compound.
Biological Activity
3-Methyl-N-phenethyl-1H-pyrazolo[3,4-b]quinolin-4-amine hydrochloride is a compound belonging to the pyrazoloquinoline class, which has garnered attention for its potential biological activities, particularly in cancer therapeutics. This article explores its biological activity, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound's empirical formula is , indicating its composition and molecular weight. The presence of the pyrazolo[3,4-b]quinolin core is significant for its pharmacological properties.
| Property | Value |
|---|---|
| Empirical Formula | C₁₆H₁₆N₄·HCl |
| Molecular Weight | 284.78 g/mol |
| Solubility | Soluble in DMSO and ethanol |
Research indicates that compounds similar to this compound exhibit significant apoptotic activity against various cancer cell lines. The mechanism primarily involves the induction of apoptosis through caspase activation and modulation of cell cycle regulators.
Apoptosis Induction
In a study examining a series of N-phenyl-1H-pyrazolo[3,4-b]quinolin-4-amines, it was found that these compounds could induce apoptosis in cancer cells with effective concentrations (EC50) ranging from 30 to 700 nM. Specifically, one derivative demonstrated an EC50 value of 30 nM against certain solid tumor cell lines, indicating potent activity in promoting cell death through apoptosis pathways .
Structure-Activity Relationship (SAR)
The SAR studies have shown that modifications at specific positions on the pyrazolo[3,4-b]quinoline scaffold significantly influence biological activity. For instance:
- Substituents at the N-position : The introduction of different phenyl groups enhances the compound's ability to induce apoptosis.
- Alkyl substitutions : Methyl groups at the C3 position have been associated with increased cytotoxicity against various cancer cell lines.
Notable Findings from SAR Studies
| Compound | EC50 (nM) | Activity Description |
|---|---|---|
| N-(3-Acetylphenyl)-2,3-dihydro-1H-cyclopenta[b]quinolin-9-amine | 400 - 700 | Induces apoptosis in solid tumors |
| 1,3-Dimethyl-N-(4-propionylphenyl)-1H-pyrazolo[3,4-b]quinolin-amine | 30 - 70 | Potent apoptosis inducer |
Case Studies
Several studies have explored the efficacy of pyrazolo[3,4-b]quinoline derivatives in clinical and preclinical settings:
- In vitro Studies : A study on various derivatives showed that compounds with specific substitutions exhibited significant growth inhibition in MCF7 and A549 cell lines with GI50 values as low as 16 nM .
- Animal Models : In vivo studies demonstrated that certain derivatives reduced tumor growth in xenograft models by inducing apoptosis and inhibiting angiogenesis.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
